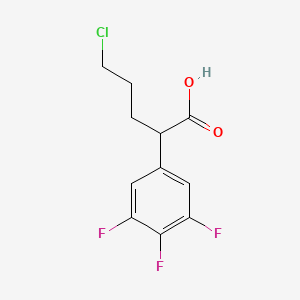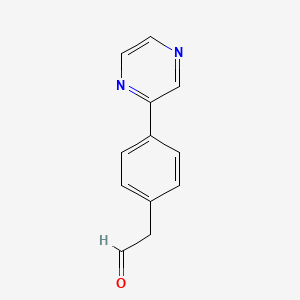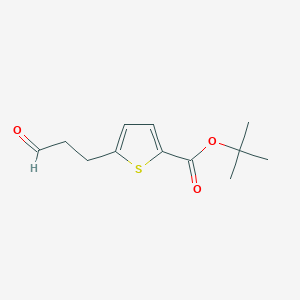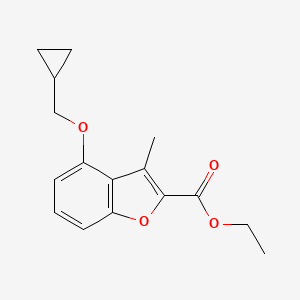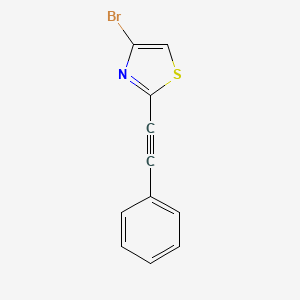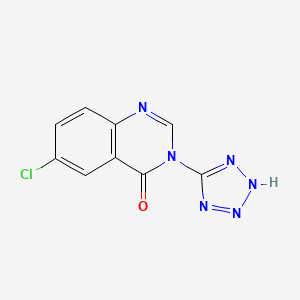![molecular formula C12H7ClN4O B8347121 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine](/img/structure/B8347121.png)
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine
Descripción general
Descripción
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a chlorine atom at the 6th position and a pyridin-3-yloxy group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-chloropyridine with 3-hydroxypyridine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is studied for its biological activity, including its effects on cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound in chemical biology to study the function of specific proteins and pathways.
Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites and preventing their activity. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine is unique due to the specific substitution pattern on its core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing targeted therapeutic agents and studying specific biological pathways .
Propiedades
Fórmula molecular |
C12H7ClN4O |
|---|---|
Peso molecular |
258.66 g/mol |
Nombre IUPAC |
6-chloro-4-pyridin-3-yloxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H7ClN4O/c13-10-4-3-9-11(17-10)12(16-7-15-9)18-8-2-1-5-14-6-8/h1-7H |
Clave InChI |
GFQRJGWEJXQVID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)OC2=NC=NC3=C2N=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
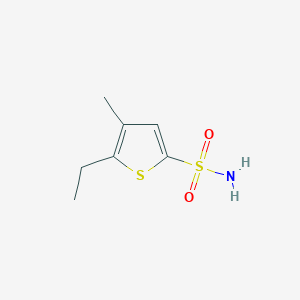
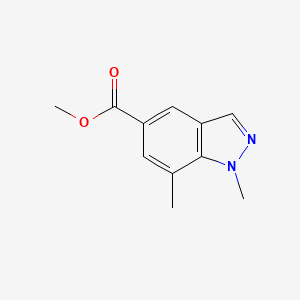

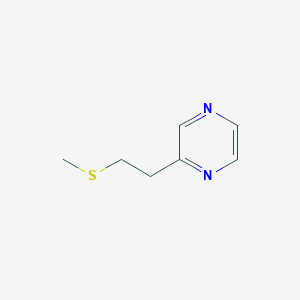
![(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-methanol](/img/structure/B8347059.png)
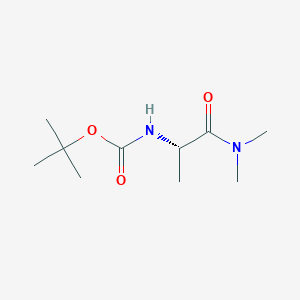
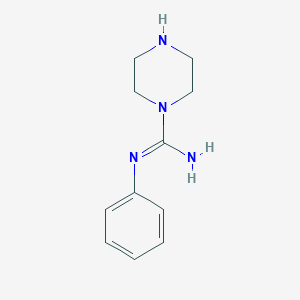
![[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol](/img/structure/B8347078.png)
